molecular formula C15H15ClN2O2 B12483467 methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12483467
M. Wt: 290.74 g/mol
InChI Key: RWKJOMMVXKUQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of 3-chlorobenzaldehyde with 2,4-dimethyl-1H-pyrrole-3-carboxylate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrole ring can interact with various biological receptors, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Methyl 5-{(E)-[(3-bromophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Methyl 5-{(E)-[(3-fluorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 5-[(3-chlorophenyl)iminomethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H15ClN2O2/c1-9-13(18-10(2)14(9)15(19)20-3)8-17-12-6-4-5-11(16)7-12/h4-8,18H,1-3H3

InChI Key

RWKJOMMVXKUQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.